molecular formula C17H17Cl3N2O2S B12203040 1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine

1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine

Cat. No.: B12203040
M. Wt: 419.8 g/mol
InChI Key: KPGYAVRWLMRAJT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine typically involves the reaction of 1-(3-Chloro-4-methylphenyl)piperazine with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chloro groups, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium carbonate

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonyl group would yield the corresponding sulfonic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, and ion channels, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine
  • 1-(4-Methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine
  • 1-(3-Chloro-4-methylphenyl)-4-(4-chlorobenzenesulfonyl)piperazine

Uniqueness

1-(3-Chloro-4-methylphenyl)-4-(3,4-dichlorobenzenesulfonyl)piperazine is unique due to the specific arrangement of chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H17Cl3N2O2S

Molecular Weight

419.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H17Cl3N2O2S/c1-12-2-3-13(10-16(12)19)21-6-8-22(9-7-21)25(23,24)14-4-5-15(18)17(20)11-14/h2-5,10-11H,6-9H2,1H3

InChI Key

KPGYAVRWLMRAJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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